molecular formula C7H3BrF3N3 B1280970 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 375857-65-1

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B1280970
CAS No.: 375857-65-1
M. Wt: 266.02 g/mol
InChI Key: KNZLHVPYMPIRLG-UHFFFAOYSA-N
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Description

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the seventh position of the imidazo[1,2-a]pyrimidine core. It is a white to light yellow solid with a molecular formula of C₇H₃BrF₃N₃ and a molecular weight of 266.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrimidine with a brominated trifluoromethyl ketone under acidic conditions can lead to the formation of the desired imidazo[1,2-a]pyrimidine scaffold .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new synthetic methodologies and the exploration of novel chemical reactions .

Biology: In biological research, this compound is studied for its potential biological activities. It serves as a scaffold for the design of new bioactive molecules, including potential drug candidates .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for various diseases, including infectious diseases and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-3-12-6-13-4(7(9,10)11)1-2-14(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZLHVPYMPIRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464480
Record name 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375857-65-1
Record name 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Trifluoromethylimidazo[1,2-α]pyrimidine (20. g, 10.7 mmol) and sodium acetate (1.1 mg, 13.4 mmol) were dissolved in methanol (30 ml) which had been saturated with potassium bromide and this mixture was cooled to −10° C. before dropwise addition of bromine (1.86 mg, 11.7 mmol) over 5 min. On complete addition the mixture was quenched by addition of 1M sodium sulfite solution (2 ml) and the solvent removed in vacuo. The residue was treated with water (100 ml) and saturated sodium hydrogencarbonate solution (100 ml) and extracted with ethyl acetate (3×100 ml). The organics were combined then washed with brine (100 ml), dried over anhydrous sodium sulfate and evaporated to give an off-white solid. This solid was purified by silica gel chromatography eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-2%) to give 3-bromo-7-trifluoromethylimidazo[1,2-α]pyrimidine (1.98 g) as a white solid: δH (400 MHz, CDCl3) 7.35 (1H, d, J 7), 8.02 (1H, s), 8.62 (1H, d, J 7).
Quantity
10.7 mmol
Type
reactant
Reaction Step One
Quantity
1.1 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.86 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
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Reactant of Route 6
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